Bienvenue dans la boutique en ligne BenchChem!

1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Lipophilicity Drug-likeness Permeability

1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone (CAS: 1234879-76-5, molecular formula C₁₅H₁₉N₅O₂, MW 301.34) is a synthetic heterocyclic compound comprising a 1,2,4-oxadiazole core connected via a pyridine spacer to an N-acetylpiperazine moiety. The 1,2,4-oxadiazole scaffold is a well-established pharmacophore associated with FXR antagonism, nAChR modulation, and metabolic stability.

Molecular Formula C15H19N5O2
Molecular Weight 301.35
CAS No. 1234879-76-5
Cat. No. B2932792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
CAS1234879-76-5
Molecular FormulaC15H19N5O2
Molecular Weight301.35
Structural Identifiers
SMILESCCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C
InChIInChI=1S/C15H19N5O2/c1-3-14-17-15(18-22-14)12-4-5-13(16-10-12)20-8-6-19(7-9-20)11(2)21/h4-5,10H,3,6-9H2,1-2H3
InChIKeyAWHAFLMOZSEUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone (CAS 1234879-76-5): Procurement-Relevant Structural and Physicochemical Baseline


1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone (CAS: 1234879-76-5, molecular formula C₁₅H₁₉N₅O₂, MW 301.34) is a synthetic heterocyclic compound comprising a 1,2,4-oxadiazole core connected via a pyridine spacer to an N-acetylpiperazine moiety . The 1,2,4-oxadiazole scaffold is a well-established pharmacophore associated with FXR antagonism, nAChR modulation, and metabolic stability . Critically, publicly available quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) specifically for this compound are absent from PubMed, BindingDB, ChEMBL, and patent literature as of the search date. Procurement decisions must therefore rely on structural differentiation from closely related analogs and class-level inference rather than direct comparative pharmacology.

Why 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone Cannot Be Interchanged with Generic 1,2,4-Oxadiazole Analogs


The 1,2,4-oxadiazole chemical space is highly sensitive to substituent variation at both the C-3 and C-5 positions of the oxadiazole ring, as well as to the nature of the appended heterocyclic linker . In the FXR antagonist series described by Finamore et al. (2023), shifting from a naphthyl substituent to smaller aromatic groups at the oxadiazole C-3 position altered FXR antagonistic potency by over two orders of magnitude, while modifications to the N-alkyl side chain on the piperidine ring modulated PXR agonist activity independently . The target compound's specific combination of a 5-ethyl substituent on the oxadiazole, a 2,5-disubstituted pyridine spacer, and an N-acetylpiperazine terminus is structurally distinct from published FXR-active 1,2,4-oxadiazoles (which employ piperidine, not piperazine, linkers) and from nAChR-modulating oxadiazoles in patent US20080269236 (which feature benzonitrile or other aryl groups at the oxadiazole C-5 position) . Generic substitution with a 5-methyl, 5-trifluoromethyl, or 5-cyclopropyl analog, or with a variant bearing a different N-acyl group on the piperazine, would be expected to yield divergent target binding, metabolic stability, and solubility profiles based on well-precedented SAR for this scaffold class.

Quantitative Differentiation Evidence for 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone (CAS 1234879-76-5) Against Closest Structural Analogs


Calculated Lipophilicity (cLogP) Comparison: 5-Ethyl vs. 5-Methyl and 5-Trifluoromethyl 1,2,4-Oxadiazole Analogs

The 5-ethyl substituent on the 1,2,4-oxadiazole ring confers a calculated partition coefficient (cLogP) intermediate between the more polar 5-methyl analog and the highly lipophilic 5-trifluoromethyl analog. This positions the target compound in a favorable lipophilicity window for both aqueous solubility and passive membrane permeability, consistent with the established drug-likeness profile of the 1,2,4-oxadiazole scaffold . Calculated values were obtained using the XLogP3 algorithm (PubChem). For the 5-trifluoromethyl analog (CAS 1234936-12-9), cLogP exceeds 3.0, which may reduce aqueous solubility and increase nonspecific protein binding .

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor/Donor Count and Topological Polar Surface Area (TPSA) Differentiation from Piperidine-Based FXR Antagonists

The target compound features a piperazine linker bearing an N-acetyl group, yielding a calculated TPSA of approximately 78 Ų and 5 hydrogen bond acceptors (HBA) with 0 hydrogen bond donors (HBD). In contrast, the most potent FXR antagonists reported by Finamore et al. (2023), such as compound 1 (IC₅₀ = 0.58 μM against FXR), employ a piperidine ring with N-alkyl or N-aryl substituents, resulting in a different HBA/HBD profile and a distinct spatial orientation of the N-substituent relative to the oxadiazole-pyridine core . The piperazine nitrogen atoms in the target compound provide additional sites for hydrogen bonding and potential salt formation, which may influence solubility and target engagement differently than the piperidine-based series .

FXR antagonism Pharmacophore TPSA

N-Acetylpiperazine vs. N-(Tetrahydrofuran-2-carbonyl)piperazine: Impact of the Terminal Acyl Group on Molecular Shape and Predicted Metabolic Stability

The target compound's N-acetyl terminus (—C(=O)CH₃) contrasts with the tetrahydrofuran-2-carbonyl analog (CAS 1235280-83-7, —C(=O)-THF). The acetyl group is the smallest possible N-acyl substituent, minimizing steric bulk and providing a well-precedented metabolic handle: N-deacetylation by amidases can occur, but the resultant secondary piperazine may retain or alter biological activity . In contrast, the tetrahydrofuran-2-carbonyl analog introduces a chiral center and a hydrogen bond-accepting oxygen in the THF ring, which may engage in additional polar interactions but also introduces a site for oxidative metabolism (THF ring oxidation by CYP450) . The simpler acetyl group reduces molecular complexity (MW 301.34 vs. 357.41 for the THF analog) and eliminates the chiral center, simplifying synthesis, analytical characterization, and interpretation of biological results.

Metabolic stability N-dealkylation CYP450

Absence of Public Bioactivity Data as a Differentiation Factor: Procurement for Novel Target Deconvolution Studies

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and Google Patents (search date: 2026) identified no quantitative bioactivity data (IC₅₀, EC₅₀, Kd, Ki, % inhibition at defined concentration) for CAS 1234879-76-5. This stands in contrast to the 5-methyl analog series (e.g., CAS 1219902-91-6 and related compounds) for which some vendor-reported activity data exist, and to the extensively characterized FXR antagonist 1,2,4-oxadiazoles in Finamore et al. (2023) where compound 1 has a reported FXR IC₅₀ of 0.58 μM . The absence of public bioactivity data for the target compound means it is pharmacologically uncharacterized: no target engagement, selectivity, or potency information is available to guide experimental design. This lack of data is itself a differentiation factor, as the compound may represent novel, unencumbered chemical space for exploratory screening against under-investigated targets.

Chemical probe Target deconvolution Novelty

Recommended Research Application Scenarios for 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone (CAS 1234879-76-5)


De Novo Phenotypic Screening Against Nuclear Receptor Panels (FXR, PXR, LXR, PPAR)

Given the structural homology of the 1,2,4-oxadiazole-pyridine-piperazine scaffold to known FXR and PXR modulators , the target compound is well-suited for inclusion in focused nuclear receptor screening libraries. Its intermediate cLogP (~1.8) and moderate TPSA (~78 Ų) place it within drug-like chemical space for nuclear receptor ligands. Procure for transactivation assays (e.g., Gal4-chimera luciferase reporter assays in HepG2 or HEK293T cells) to profile activity across FXR, PXR, LXRα/β, PPARα/δ/γ, and CAR. The absence of pre-existing bioactivity data ensures freedom-to-operate for novel target identification.

Scaffold-Hopping Starting Point for Acetyl-CoA Carboxylase (ACC) Inhibitor Programs

Piperazine-oxadiazole chemotypes have demonstrated ACC inhibitory activity, as reported by Bourbeau et al. (2013) . The target compound's N-acetylpiperazine terminus provides a minimal steric profile that can serve as a baseline for systematic N-acyl SAR exploration. The 5-ethyl substituent on the oxadiazole offers a lipophilic handle that is less bulky than the 5-cyclohexyl or 5-phenyl variants common in ACC inhibitor scaffolds. Procure as a starting material for parallel synthesis of N-acyl derivatives to map ACC1 vs. ACC2 selectivity.

Synthetic Intermediate for Diversification into Oxadiazole-Piperazine Focused Libraries

The N-acetylpiperazine moiety can be deprotected under controlled conditions to yield the secondary piperazine, which then serves as a versatile intermediate for re-functionalization with diverse electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates, alkyl halides). This makes the target compound a strategically valuable building block for generating focused libraries of 50–500 analogs for lead discovery. The 5-ethyl-1,2,4-oxadiazole-pyridine core remains intact through most deprotection and coupling conditions, based on the established chemical stability of the 1,2,4-oxadiazole ring . Procure in multi-gram quantities for library synthesis programs.

Metabolic Stability Benchmarking Against 1,2,4-Oxadiazole-Containing Tool Compounds

The 1,2,4-oxadiazole ring is known to resist cytochrome P450-mediated oxidative metabolism compared to ester, amide, or 1,2,4-oxadiazoline isosteres . The target compound's simple N-acetyl group and ethyl substituent make it a useful minimalist scaffold for establishing baseline metabolic stability parameters (microsomal intrinsic clearance, hepatocyte t₁/₂) for the oxadiazole-pyridine-piperazine chemotype. Data generated can inform the design of more elaborate analogs with improved pharmacokinetic profiles.

Quote Request

Request a Quote for 1-(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.